molecular formula C9H13BrClN B6197516 2-(3-bromophenyl)propan-1-amine hydrochloride CAS No. 2680542-43-0

2-(3-bromophenyl)propan-1-amine hydrochloride

Cat. No.: B6197516
CAS No.: 2680542-43-0
M. Wt: 250.56 g/mol
InChI Key: JGBIRBMKVWWKOH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propan-1-amine hydrochloride is an organic compound with the chemical formula C9H13BrClN. It is a white crystalline solid that is soluble in water and some organic solvents such as methanol and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromobenzaldehyde.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a reaction with nitromethane in the presence of a base to form 3-bromo-β-nitrostyrene.

    Reduction: The 3-bromo-β-nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form 2-(3-bromophenyl)propan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, such as azides or nitriles.

Scientific Research Applications

2-(3-Bromophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propan-1-amine hydrochloride
  • 2-(3-Chlorophenyl)propan-1-amine hydrochloride
  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride

Uniqueness

2-(3-Bromophenyl)propan-1-amine hydrochloride is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This structural feature influences its reactivity and interaction with biological targets, making it distinct from other similar compounds[4][4].

Properties

CAS No.

2680542-43-0

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

2-(3-bromophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7(6-11)8-3-2-4-9(10)5-8;/h2-5,7H,6,11H2,1H3;1H

InChI Key

JGBIRBMKVWWKOH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)Br.Cl

Purity

95

Origin of Product

United States

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